5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone)

Vue d'ensemble

Description

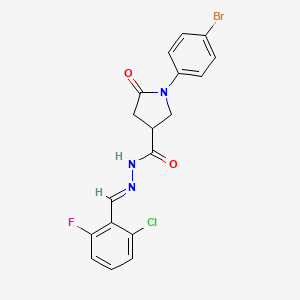

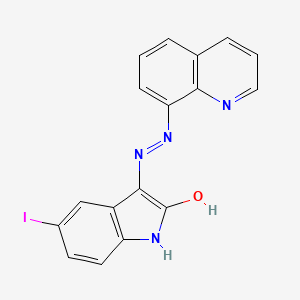

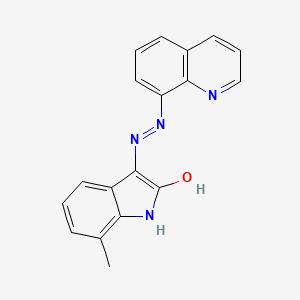

5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a heterocyclic compound that has a quinoline ring attached to an indole ring, which gives it unique properties.

Applications De Recherche Scientifique

Versatility in Organic Synthesis

5-Iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is recognized for its role in organic synthesis. It's a derivative of isatin (1H-indole-2,3-dione), which is a versatile substrate for synthesizing a variety of heterocyclic compounds like indoles and quinolines. These compounds are not only significant in drug synthesis but also found in mammalian tissue, suggesting a role in modulating biochemical processes (Garden & Pinto, 2001).

Molecular Structure Analysis

Research into the molecular structure of similar compounds, like 5-iodoisatin, reveals their potential for forming chains and sheets through hydrogen bonds and iodo-carbonyl interactions. Such structural properties are crucial in understanding the compound's reactivity and potential applications (Garden et al., 2006).

Applications in Antituberculosis Activity

Derivatives of 1H-indole-2,3-dione, which include compounds similar to 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone), have been synthesized and evaluated for their antituberculosis activity. Notably, some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Karalı et al., 2007).

Anticancer Potential

The antileukemic potential of derivatives of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone, a structurally related compound, has been researched extensively. These derivatives show cytotoxic effects in various cancer cell lines, suggesting the potential application of similar compounds in cancer therapy (Kuruca et al., 2008).

Involvement in Metal Complex Formation

Compounds like isatinic quinolyl hydrazone, which share a structural similarity with 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone), are known for their ability to form chelates with transition metals. This property has implications in both the field of material science and pharmacology, where metal complexes play a significant role (Seleem, 2011).

Synthesis of Novel Compounds

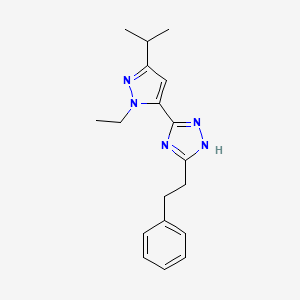

The compound'sversatility is further highlighted in the synthesis of novel compounds. For instance, the synthesis of new 1H-pyrrolo[3,2-c]quinoline-6,9-diones and 11H-indolo[3,2-c]quinoline-1,4-diones, which are derivatives of similar compounds, showcases the potential of 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) in creating new and potentially useful heterocyclic compounds (Helissey et al., 1987).

Electrophilic and Regioselective Ring Closure

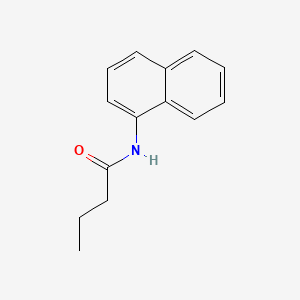

The compound is instrumental in facilitating electrophilic and regioselective ring closure processes, as seen in the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines. This underscores its utility in complex organic synthesis, leading to compounds with varied biological activities (Verma et al., 2011).

Design and Synthesis of Anti-Breast Cancer Agents

Its derivatives have been used in the design and synthesis of anti-breast cancer agents, particularly those based on the isatin scaffold. This exemplifies the compound's relevance in medicinal chemistry and drug development (Solomon et al., 2010).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a key application area for 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone). Its versatility in forming complex and biologically active structures is significant in the development of new therapeutic agents and materials (Viramgama, 2011).

Propriétés

IUPAC Name |

5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11IN4O/c18-11-6-7-13-12(9-11)16(17(23)20-13)22-21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9,20,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNPIRDJMCQCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N=NC3=C(NC4=C3C=C(C=C4)I)O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11IN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide](/img/structure/B3872010.png)

![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B3872011.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B3872029.png)

![6-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B3872050.png)

![N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3872057.png)

![3-(2,3-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872059.png)

![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B3872076.png)

![2-{[(2-furylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3872084.png)

![butyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate](/img/structure/B3872095.png)

![3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B3872108.png)